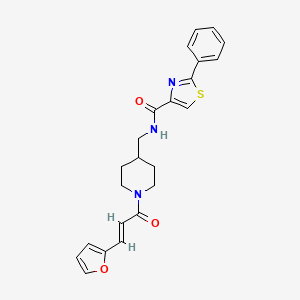

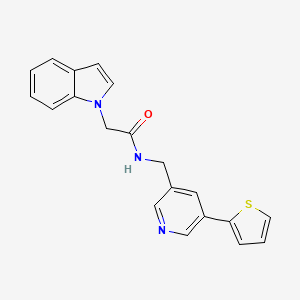

![molecular formula C15H13NO2S2 B2723946 N-(2-(苯并[b]噻吩-3-基)-2-羟基乙基)噻吩-3-羧酰胺 CAS No. 2034493-27-9](/img/structure/B2723946.png)

N-(2-(苯并[b]噻吩-3-基)-2-羟基乙基)噻吩-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

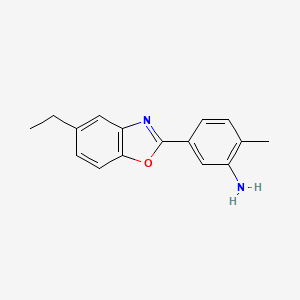

“N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)thiophene-3-carboxamide” is a chemical compound that belongs to the class of benzo[b]thiophene derivatives . Benzo[b]thiophene derivatives have been studied for their potential biological and pharmacological properties .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives involves coupling reactions and electrophilic cyclization reactions . A general procedure for the synthesis of benzo[b]thiophene-2-carboxylic acid, a related compound, has been described . This process involves the reaction of K2CO3 with a compound in DMF, followed by the addition of methyl thioglycolate .Chemical Reactions Analysis

Benzo[b]thiophene derivatives have been found to exhibit various chemical reactions. For instance, they have shown promising antibacterial activity against certain microorganisms . Additionally, certain derivatives have demonstrated antiproliferative activities on cancer cell lines .科学研究应用

氨基苯酚的化学选择性 N-苯甲酰化

采用苯甲酰异硫氰酸酯对氨基苯酚进行化学选择性 N-苯甲酰化,突出了生成生物活性化合物(包括 N-(2-羟基苯基)苯甲酰胺)的方法。此过程涉及硫脲的形成,然后通过分子内亲核攻击消除硫氰酸。该研究强调了这些化合物在生物应用中的潜力,因为它们具有令人满意的分析和光谱数据,包括 IR、1H 和 13C NMR,表明它们在各种科学研究背景下的潜在用途 (Singh 等人,2017)。

噻吩衍生物的合成和表征

对噻吩基腙乙酸酯在杂环合成中的研究展示了苯并[b]噻吩-2-基腙乙酸酯的生成。这些化合物因其对氮亲核试剂的反应性而被探索,可生成多种衍生物,包括吡唑、异恶唑和嘧啶。这种合成方法为开发在药物化学和其他科学研究领域具有潜在应用的化合物提供了一条途径 (Mohareb 等人,2004)。

抗菌评价和对接研究

对特定噻吩衍生物的合成、表征和抗菌评价的研究表明了它们的显著生物潜力。通过合成和评价这些化合物的抗菌特性,研究人员为将其应用于对抗微生物感染奠定了基础。分子对接研究进一步提供了对作用机制的见解,促进了更有效的抗菌剂的设计 (Talupur 等人,2021)。

苯并[c]噻吩的脱氢环化

用于噻吩-2-羧酰胺脱氢环化的方法的开发,产生多取代的苯并[c]噻吩,是一项重大进展。其中一些合成的化合物表现出强烈的固态荧光,表明它们在为科学研究创建荧光探针和材料方面的潜力 (Fukuzumi 等人,2016)。

未来方向

The future directions for “N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)thiophene-3-carboxamide” and related compounds could involve further exploration of their potential biological and pharmacological properties . This could include more in-depth studies on their anticancer effects, STING-agonistic activity, and other potential therapeutic applications .

属性

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S2/c17-13(7-16-15(18)10-5-6-19-8-10)12-9-20-14-4-2-1-3-11(12)14/h1-6,8-9,13,17H,7H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQJLENEUUEVHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

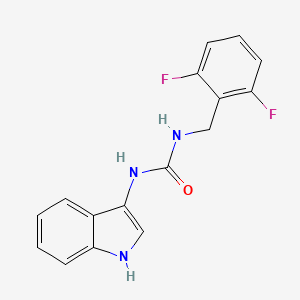

![N-(4-acetylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2723864.png)

![2-[(4-Prop-2-ynylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B2723865.png)

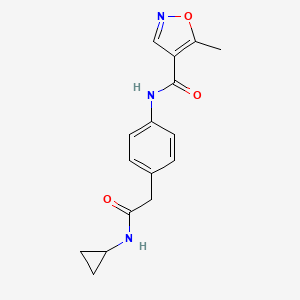

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2723867.png)

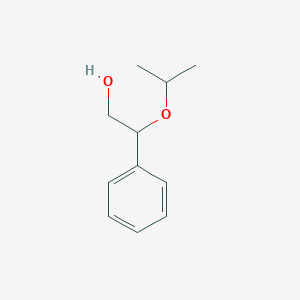

![1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one](/img/structure/B2723874.png)

![N-(3-chlorophenyl)-2-oxo-2-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2723886.png)